REACTION_CXSMILES
|
Cl.[CH3:2][N:3]1[CH2:8][CH2:7][O:6][CH:5]([C:9]([OH:11])=O)[CH2:4]1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.[NH:45]1[C:53]2[C:48](=[C:49]([C:54]3[CH:55]=[C:56]([NH2:63])[C:57]4[CH:58]=[N:59][NH:60][C:61]=4[CH:62]=3)[CH:50]=[CH:51][CH:52]=2)[CH:47]=[CH:46]1>CN(C=O)C>[NH:45]1[C:53]2[C:48](=[C:49]([C:54]3[CH:62]=[C:61]4[C:57]([CH:58]=[N:59][NH:60]4)=[C:56]([NH:63][C:9]([CH:5]4[O:6][CH2:7][CH2:8][N:3]([CH3:2])[CH2:4]4)=[O:11])[CH:55]=3)[CH:50]=[CH:51][CH:52]=2)[CH:47]=[CH:46]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN1CC(OCC1)C(=O)O
|
Name
|
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0.069 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
6-(1H-indol-4-yl)-1H-indazol-4-amine
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
N1C=CC2=C(C=CC=C12)C=1C=C(C=2C=NNC2C1)N
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken for five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
WAIT
|
Details
|
to stand at room temperature for 18 hrs
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the product re-dissolved in chloroform (0.3 mL)
|
Type
|
WASH
|
Details
|
Product was eluted after 2 hr with ethyl acetate/methanol (1:1, 3 mL)
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a stream of nitrogen using blow down apparatus
|
Type
|
CUSTOM
|
Details
|
Purification by MDAP (Method D)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=C(C=CC=C12)C1=CC(=C2C=NNC2=C1)NC(=O)C1CN(CCO1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |